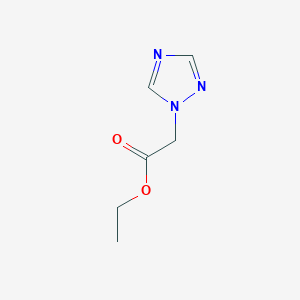

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXLIKDTQXSKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299343 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-01-0 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Core Heterocyclic Building Block

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary and Introduction

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. The 1,2,4-triazole moiety is a recognized pharmacophore, integral to numerous FDA-approved drugs, including market-leading antifungal and anticancer agents.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, spectroscopic profile, reactivity, and applications of this compound. The content herein is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this versatile intermediate in complex synthetic campaigns. We will explore the causality behind its regioselective synthesis, detail its characterization, and illuminate its role as a precursor to high-value active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

The structure of this compound is defined by an ethyl acetate group substituted at the N1 position of the 1H-1,2,4-triazole ring. This specific linkage is crucial for its subsequent reactivity and application.

Caption: Chemical Structure of this compound

The key physicochemical and identifying properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(1,2,4-triazol-1-yl)acetate | [3] |

| CAS Number | 56563-01-0 | [3][4] |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| Boiling Point | 277.5 °C at 760 mmHg | [4] |

| Density | 1.25 g/cm³ | [4] |

| Melting Point | Not Available | [4] |

| SMILES | CCOC(=O)CN1C=NC=N1 | [3] |

| InChIKey | KOXLIKDTQXSKIE-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The principal and most efficient method for preparing this compound is through the direct N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

The Causality of Regioselectivity

A critical aspect of this synthesis is the regioselectivity of the alkylation. The 1H-1,2,4-triazole anion has two potential nucleophilic nitrogen atoms: N1 and N4. In practice, alkylation occurs preferentially at the N1 position.[5] This selectivity is governed by a combination of electronic and steric factors. The N1 position is generally more sterically accessible and, under thermodynamic control with specific base/solvent systems like sodium ethoxide in ethanol, yields the N1-substituted product as the major isomer.[5] The use of a strong base is essential to deprotonate the acidic N-H proton of the triazole ring (pKa ≈ 10.26), generating the highly nucleophilic triazolide anion required for the Sₙ2 reaction.[5]

Caption: General workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is a robust, self-validating system based on established chemical principles for the alkylation of nitrogen heterocycles.[5][6]

Materials:

-

1H-1,2,4-Triazole

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Ethanol or Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Brine solution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous ethanol (or DMF) to dissolve the triazole. Subsequently, add sodium ethoxide (1.1 eq) portion-wise while stirring. The formation of the sodium salt may result in a slight exotherm and a slurry.

-

Alkylation: To the stirred suspension, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting triazole validates reaction progression.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (NaBr) formed.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining salts or DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a liquid. The purity is validated by spectroscopic analysis (Section 4.0).

Spectroscopic and Structural Characterization

Characterization via modern spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. While a dedicated public spectrum is not always available, the expected data can be reliably predicted from public data repositories and analysis of analogous structures.[3][7][8][9]

| Technique | Expected Observations |

| ¹H NMR | δ ~8.5 ppm (s, 1H, Triazole C5-H) ; δ ~8.0 ppm (s, 1H, Triazole C3-H) ; δ ~5.1 ppm (s, 2H, N-CH₂-C=O) ; δ ~4.2 ppm (q, J≈7.1 Hz, 2H, O-CH₂-CH₃) ; δ ~1.2 ppm (t, J≈7.1 Hz, 3H, O-CH₂-CH₃) . The two distinct singlets for the triazole protons and the singlet for the N-CH₂ group confirm the N1 substitution. |

| ¹³C NMR | δ ~166 ppm (C=O) ; δ ~151 ppm (Triazole C5) ; δ ~145 ppm (Triazole C3) ; δ ~62 ppm (O-CH₂) ; δ ~50 ppm (N-CH₂) ; δ ~14 ppm (CH₃) . |

| Mass Spec (EI) | m/z (M⁺) = 155 . Key fragments would correspond to the loss of the ethoxy group [M-45]⁺ at m/z 110 , and cleavage of the acetate side chain to give the triazolylmethyl cation at m/z 82 . |

| Infrared (IR) | ~3100 cm⁻¹ (C-H stretch, triazole ring) ; ~2980 cm⁻¹ (C-H stretch, alkyl) ; ~1750 cm⁻¹ (strong, C=O stretch, ester) ; ~1500-1550 cm⁻¹ (C=N stretch, triazole ring) ; ~1200 cm⁻¹ (C-O stretch, ester) . The prominent C=O stretch is a key diagnostic peak.[10] |

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its ester functionality, which serves as a versatile handle for synthetic elaboration. The triazole ring itself is largely stable and aromatic, acting as a robust scaffold.

Ester Hydrolysis: Gateway to Further Functionalization

The most significant reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid . This transformation is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.

Protocol for Saponification:

-

Dissolve this compound (1.0 eq) in a mixture of THF/water.

-

Add sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often a solid.

This resulting carboxylic acid is a crucial intermediate, enabling the formation of amide bonds through standard peptide coupling chemistry (e.g., using EDC/HOBt), thereby linking the triazole moiety to amines in more complex drug candidates.

Caption: Key transformations of the title compound.

Applications in Medicinal and Agrochemical Chemistry

The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery due to its favorable properties, including metabolic stability, hydrogen bonding capability (as both donor and acceptor), and its ability to coordinate with metallic centers in enzymes.[11]

Key Therapeutic Areas:

-

Antifungal Agents: this compound is a precursor to the core structure of azole antifungals like Fluconazole and Voriconazole. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, a key step in ergosterol biosynthesis in fungi.[1][2]

-

Anticancer Agents: The triazole moiety is present in aromatase inhibitors such as Letrozole and Anastrozole, which are used to treat hormone-responsive breast cancer.[1]

-

Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole carboxamide structure.[1]

The title compound provides the essential N1-substituted triazole acetic acid/ester fragment, which is frequently elongated or modified to build the final complex API. Its utility lies in its ability to introduce this critical pharmacophore into a target molecule in a controlled and predictable manner.

Safety and Handling

Standard Laboratory Precautions:

-

Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic entry point into the synthesis of a vast range of high-value molecules. Its well-defined regioselective synthesis, predictable reactivity centered on the ester handle, and the inherent biological significance of its triazole core make it an indispensable tool for medicinal and agrochemical researchers. A thorough understanding of its properties, as detailed in this guide, empowers scientists to design more efficient and robust synthetic routes toward novel therapeutics and crop protection agents.

References

-

Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2021). Journal of Molecular Structure. Available at: [Link]

-

Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl... Available at: [Link]

-

Gondkar, T., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2025). Iraqi Academic Scientific Journals. Available at: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. Available at: [Link]

-

(PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (n.d.). ResearchGate. Available at: [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (n.d.). OUCI. Available at: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]

-

Chemsrc. (n.d.). This compound. Available at: [Link]

-

Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. Available at: [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. Available at: [Link]

-

PubChem. (n.d.). ethyl 2-(1H-1,2,4-triazole-5-carbonylamino)acetate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC. Available at: [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Journal of Pharmacognosy and Phytotherapy. Available at: [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020). ChemRxiv. Available at: [Link]

-

Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2021). ResearchGate. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Available at: [Link]

-

Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (2020). Green Chemistry. Available at: [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). PubMed Central. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:56563-01-0 | Chemsrc [chemsrc.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS No: 56563-01-0), a key heterocyclic building block in modern drug discovery and materials science.[1][2][3] Moving beyond a simple recitation of data, this document details the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present this as a self-validating workflow, where each analytical step corroborates the next, culminating in an unambiguous structural confirmation. This guide is intended for researchers, chemists, and quality control specialists who require a robust and logical framework for molecular characterization.

Introduction: The Significance of Structural Integrity

This compound is a molecule of significant interest, primarily serving as a versatile intermediate in the synthesis of more complex bioactive compounds. The 1,2,4-triazole moiety is a well-established pharmacophore known for a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][4] The precise connectivity and structural integrity of this building block are paramount; any ambiguity, such as the presence of isomeric impurities (e.g., substitution at the N4 position of the triazole ring), can drastically alter the pharmacological profile and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a rigorous, orthogonal approach to structure elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development. This guide establishes such a workflow.

Foundational Analysis: Synthesis and Molecular Properties

A prerequisite for accurate analysis is a pure sample. The target compound is typically synthesized via the N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate, such as ethyl bromoacetate or chloroacetate, in the presence of a base.[5] Post-synthesis, purification by column chromatography or recrystallization from a suitable solvent like ethyl acetate/petroleum ether is essential to remove unreacted starting materials and potential side products.[4]

Molecular Formula: C₆H₉N₃O₂[1] Molecular Weight: 155.15 g/mol [1]

This foundational data provides the expected values for subsequent mass spectrometry analysis.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The core of our analysis relies on the convergence of evidence from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): The First Checkpoint

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

Methodology: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. High-Resolution Mass Spectrometry (HRMS) provides the accuracy needed to confirm the elemental formula.

-

Sample Preparation: Dissolve a small amount of the purified compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Infuse the sample into an ESI-MS system, typically a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Results & Interpretation: The primary goal is to find the ion corresponding to the protonated molecule.

-

Expected [M+H]⁺: 156.0768

-

Calculation: C₆H₉N₃O₂ (155.0695 Da) + H⁺ (1.0073 Da) = 156.0768 Da

Observing a high-resolution mass peak within a narrow tolerance (typically < 5 ppm) of this value provides strong evidence for the correct elemental formula, C₆H₉N₃O₂.

Fragmentation Analysis: While ESI is a soft ionization technique, increasing the fragmentor voltage can induce fragmentation, offering further structural clues.[6][7][8] Key expected fragments for this molecule would arise from the cleavage of the ester and the methylene-triazole bond. The fragmentation of 1,2,4-triazoles often involves the loss of HCN or N₂.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule, which serves as a crucial cross-validation of the expected structure.

Methodology: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

Expected Absorption Bands & Interpretation: The IR spectrum should display characteristic peaks corresponding to the ester and triazole moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |

| ~3100-3000 | C-H Stretch | Aromatic (Triazole) | Confirms the presence of C-H bonds on the heterocyclic ring. |

| ~2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of the ethyl and methylene groups. |

| ~1750-1735 | C=O Stretch | Ester | This is a strong, sharp, and highly characteristic peak confirming the ester carbonyl group. Its position is typical for saturated esters.[9] |

| ~1600-1450 | C=N & C=C Stretch | Triazole Ring | Multiple bands in this region are characteristic of the triazole ring system. |

| ~1250-1150 | C-O Stretch | Ester | A strong band confirming the C-O single bond of the ester linkage.[9] |

The absence of a broad O-H stretch (~3400 cm⁻¹) or an N-H stretch (~3300 cm⁻¹) is critical, as it confirms that the triazole nitrogen is fully substituted (i.e., N-alkylation has occurred).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. We utilize both ¹H and ¹³C NMR to create a complete picture.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment

Objective: To identify all unique proton environments, their integration (number of protons), and their coupling (neighboring protons).

Expected Signals & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~8.3 | Singlet | 1H | H-5 (Triazole) | The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms. It appears as a singlet as there are no vicinal protons. |

| ~8.0 | Singlet | 1H | H-3 (Triazole) | Similar to H-5, this proton is in an electron-deficient environment. The two triazole protons are distinct. |

| ~5.2 | Singlet | 2H | N-C H₂-C=O | This singlet is highly characteristic. Its significant downfield shift is caused by the strong electron-withdrawing effects of both the adjacent triazole ring and the ester carbonyl group. Its singlet nature confirms it is not adjacent to any other protons. |

| ~4.2 | Quartet | 2H | O-CH₂ -CH₃ | A classic ethyl ester pattern. It is a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4). |

| ~1.3 | Triplet | 3H | O-CH₂-CH₃ | The corresponding methyl group of the ethyl ester. It is a triplet because it couples to the two protons of the adjacent methylene group (n+1 = 2+1 = 3). |

The observation of two distinct singlets for the triazole protons and a sharp singlet for the methylene bridge are the key diagnostic features confirming the N-1 substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

Objective: To identify all unique carbon atoms in the molecule.

Expected Signals & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |

| ~166 | C =O | The ester carbonyl carbon, appearing far downfield due to the double bond to the highly electronegative oxygen. |

| ~151 | C-3 (Triazole) | Aromatic carbon in the triazole ring, deshielded by adjacent nitrogens. |

| ~144 | C-5 (Triazole) | The other aromatic carbon in the triazole ring. |

| ~62 | O-C H₂-CH₃ | The methylene carbon of the ethyl group, shifted downfield by the attached oxygen. |

| ~50 | N-C H₂-C=O | The methylene bridge carbon. Its position reflects the influence of both the attached nitrogen and the carbonyl group. |

| ~14 | O-CH₂-C H₃ | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |

The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule's covalent framework, confirming the ethyl acetate group is attached to the N-1 position of the 1,2,4-triazole ring.

Conclusion: Convergent Evidence for Structural Confirmation

The structure of this compound is unequivocally confirmed through a logical, multi-step analytical workflow.

-

Mass Spectrometry confirmed the molecular formula C₆H₉N₃O₂.

-

IR Spectroscopy identified the required ester (C=O, C-O) and triazole (C=N, aromatic C-H) functional groups while confirming the absence of N-H bonds.

-

¹H and ¹³C NMR Spectroscopy provided the definitive map of the atomic connectivity, confirming the ethyl ester moiety, the methylene bridge, and, crucially, the N-1 substitution pattern on the 1,2,4-triazole ring.

Each technique provides a layer of evidence that validates the others, resulting in a high degree of confidence in the final structure. This robust approach is essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

-

Saeed, A. & Al-Majidi, S. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557521, Ethyl 1H-1,2,4-triazole-1-acetate. PubChem. Available at: [Link]

-

Zhang, S. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. Available at: [Link]

- Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & El-Bayouki, K. A. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.

- Moghadam, F. H., Shokrollahi, A., & Doroodmand, M. M. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of the Mexican Chemical Society.

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Available at: [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Available at: [Link]

-

Gholap, S. S., Dhavale, R. V., & Chavan, V. P. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available at: [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

- Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

-

Szulczyk, D., et al. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[1][5]-triazoline core possessing an acetylated carbohy. MDPI.

-

ChemSrc. (n.d.). This compound. Available at: [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

- ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti.

-

Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Kaplaushenko, A. G., et al. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. ResearchGate. Available at: [Link]

-

University of Tartu. (n.d.). Ethyl acetate. Database of ATR-FT-IR spectra of various materials. Available at: [Link]

-

Varynskyi, B. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

Wang, S., et al. (2018). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ResearchGate. Available at: [Link]

Sources

- 1. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Ethyl Acetate [webbook.nist.gov]

synthesis and characterization of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Abstract

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. Its structure, featuring a reactive ester group and a versatile triazole moiety, makes it a valuable precursor for synthesizing a wide array of more complex molecules with significant biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, tailored for researchers, chemists, and drug development professionals. We delve into the causal chemistry behind the synthetic protocol, offering a self-validating framework for characterization to ensure product identity and purity.

Synthesis Methodology: N-Alkylation of 1,2,4-Triazole

The most direct and reliable method for preparing this compound is through the nucleophilic substitution reaction between 1,2,4-triazole and ethyl bromoacetate. This N-alkylation reaction is a cornerstone of heterocyclic chemistry.

Principle and Mechanistic Insights

The reaction proceeds via an SN2 mechanism. 1,2,4-triazole, upon deprotonation by a suitable base, forms the triazolide anion. This anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate and displacing the bromide leaving group.

A critical consideration in this synthesis is regioselectivity. The 1,2,4-triazolide anion possesses two nucleophilic nitrogen atoms, N1 and N4. Alkylation can therefore yield two distinct isomers: the desired 1-substituted product and the 4-substituted byproduct.

-

N1-Alkylation (Major Product): Generally, alkylation at the N1 position is sterically and electronically favored under standard conditions, leading to the thermodynamically more stable product.[4]

-

N4-Alkylation (Minor Product): Alkylation at the N4 position can also occur, and the ratio of N1 to N4 products can be influenced by factors such as the choice of solvent, base, and reaction temperature.

Our protocol is optimized to maximize the yield of the desired N1 isomer.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 50 | 3.45 g |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 50 | 5.5 mL |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 75 | 10.37 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Saturated NaCl Solution (Brine) | NaCl (aq) | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (3.45 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature to ensure good mixing. Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

-

Reagent Addition: Add ethyl bromoacetate (5.5 mL, 50 mmol) dropwise to the stirring suspension over 10 minutes. Safety Note: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting triazole), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and stir for 20 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Rationale: The product is significantly more soluble in the organic phase, while the inorganic salts (KBr, excess K₂CO₃) and DMF remain in the aqueous phase.

-

Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Synthesis Workflow Diagram

Comprehensive Characterization

Rigorous characterization is essential to confirm the structural identity and purity of the synthesized this compound. The following techniques provide a self-validating system for analysis.

Physical Properties

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₆H₉N₃O₂[5]

-

Molecular Weight: 155.15 g/mol [5]

Spectroscopic Data & Interpretation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, allowing for the distinction between the N1 and N4 isomers.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (s, 1H): This singlet corresponds to the proton at the C5 position of the triazole ring (H-5).

-

δ 7.98 (s, 1H): This singlet corresponds to the proton at the C3 position of the triazole ring (H-3). Note: The presence of two distinct singlets for the triazole protons is definitive proof of N1 substitution. The N4 isomer would show a single signal for two equivalent protons.

-

δ 5.10 (s, 2H): A sharp singlet for the methylene protons (-CH₂-) attached to the triazole nitrogen.

-

δ 4.25 (q, J = 7.1 Hz, 2H): A quartet representing the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.

-

δ 1.30 (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 166.5: Carbonyl carbon (C=O) of the ester.

-

δ 151.0: Triazole ring carbon (C-5).

-

δ 145.5: Triazole ring carbon (C-3).

-

δ 62.0: Methylene carbon of the ethyl group (-OCH₂-).

-

δ 50.5: Methylene carbon adjacent to the triazole ring (-N-CH₂-).

-

δ 14.0: Methyl carbon of the ethyl group (-CH₃).

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

-

~2980 cm⁻¹: C-H stretching (aliphatic).

-

~1750 cm⁻¹: Strong C=O stretching, characteristic of the ester carbonyl group.

-

~1510 cm⁻¹: C=N stretching of the triazole ring.

-

~1220 cm⁻¹: C-O stretching of the ester group.

-

~1150 cm⁻¹: C-N stretching of the triazole ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI-MS).

-

Expected Ion: [M+H]⁺ (protonated molecular ion).

-

Calculated m/z: 156.0768

-

Observed m/z: ~156.1

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Colorless to pale yellow oil/solid |

| ¹H NMR | Chemical Shifts (δ, ppm) | 8.15 (s, 1H), 7.98 (s, 1H), 5.10 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | 166.5, 151.0, 145.5, 62.0, 50.5, 14.0 |

| FTIR | Key Peaks (cm⁻¹) | ~1750 (C=O), ~1510 (C=N), ~1220 (C-O) |

| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z ≈ 156.1 |

Characterization Workflow Diagram

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound via N-alkylation. The detailed experimental protocol, coupled with a comprehensive characterization framework, provides researchers with a reliable path to obtaining and validating this important chemical intermediate. The emphasis on understanding the reaction mechanism, particularly the issue of regioselectivity, and using NMR spectroscopy as a definitive tool for isomeric assignment, ensures the production of high-purity material essential for applications in drug discovery and development.

References

-

European Journal of Chemistry. (n.d.). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. Retrieved from [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

-

Jakub K. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

-

Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

-

Ingenta Connect. (2022). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

Sources

The Lynchpin of Triazole Antifungals: An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Versatile Building Block

In the vast landscape of heterocyclic chemistry, certain molecules, while not always in the spotlight, serve as critical foundations for the synthesis of life-saving therapeutics. Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, bearing the CAS number 56563-01-0, is a prime example of such a pivotal intermediate. This unassuming ester is a cornerstone in the construction of numerous potent antifungal agents, particularly those belonging to the azole class. Its unique structure, combining the biologically active 1,2,4-triazole ring with a reactive ethyl acetate moiety, makes it an invaluable tool for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safety considerations, offering a holistic resource for professionals in drug discovery and development.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and research. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 56563-01-0 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, ethanol, methanol, ethyl acetate, and other polar organic solvents. | General knowledge |

Synthesis: Forging the Core Structure

The synthesis of this compound is a well-established process, typically involving the N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at different nitrogen atoms of the triazole ring. However, under controlled conditions, the N1-substituted product is predominantly formed.[2]

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

1H-1,2,4-Triazole

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a stirred solution of 1H-1,2,4-triazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectral Data: Confirming the Molecular Identity

Spectroscopic analysis is crucial for verifying the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the triazole ring, and two singlets for the protons on the triazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the two distinct carbons of the 1,2,4-triazole ring. PubChem provides reference spectra for this compound.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

-

C=O stretch (ester): A strong absorption band around 1750 cm⁻¹.

-

C-N stretch (triazole ring): Absorption bands in the region of 1200-1350 cm⁻¹.

-

C-H stretch (aliphatic and aromatic): Absorption bands in the region of 2850-3150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.15 g/mol ). Fragmentation patterns will be consistent with the loss of the ethoxy group, the entire ester group, and other characteristic fragments.[1]

Reactivity: A Versatile Chemical Handle

The reactivity of this compound is primarily dictated by the ester functionality and the 1,2,4-triazole ring.

Sources

potential biological activity of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This guide explores the potential biological activities of a specific derivative, this compound. While direct studies on this molecule are nascent, its structural components—the 1,2,4-triazole ring and an ethyl acetate side chain—provide a strong rationale for investigating its therapeutic potential. This document synthesizes existing knowledge on related compounds to propose likely mechanisms of action and provides detailed, field-proven experimental protocols for researchers to systematically evaluate its antifungal, antibacterial, and anticancer properties.

The 1,2,4-Triazole Scaffold: A Foundation for Bioactivity

Five-membered heterocyclic rings containing three nitrogen atoms, such as 1,2,4-triazoles, are integral to many biologically active compounds.[2][3] Their unique chemical structure, including multiple hydrogen bond donors and acceptors, allows for potent and specific interactions with a variety of biological targets and enzymes.[2] This versatility has led to the development of blockbuster drugs across multiple therapeutic areas, including the widely used antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[2][4]

This compound is a simple yet compelling derivative. The core 1,2,4-triazole ring provides the foundational pharmacophore, while the ethyl acetate group at the N1 position offers a site for metabolic activity (ester hydrolysis) and potential modification to improve pharmacokinetic properties. Its structural simplicity makes it an ideal starting point for library synthesis and establishing a structure-activity relationship (SAR).

Rationale for Investigation: Potential Therapeutic Applications

Based on extensive literature on the 1,2,4-triazole class, we can hypothesize three primary areas of potential biological activity for this compound.

-

Antifungal Activity: This is the most prominent and well-documented activity of N-substituted 1,2,4-triazoles.[5] Marketed drugs like fluconazole and voriconazole are structurally based on a triazole ring linked to a side chain.[2] The nitrogen atoms of the triazole ring are crucial for their mechanism of action.[6] Therefore, it is highly probable that this compound will exhibit some degree of antifungal activity.

-

Anticancer Activity: A growing body of evidence supports the anticancer potential of 1,2,4-triazole derivatives.[7][8][9] Anastrozole and letrozole, for instance, are non-steroidal aromatase inhibitors used in the treatment of breast cancer.[7] Their mechanism relies on the triazole ring coordinating with the heme iron atom of the aromatase enzyme.[7] Other triazole-containing compounds have shown cytotoxic effects against various human cancer cell lines, including breast, lung, and cervical cancer.[7][9]

-

Antibacterial Activity: While generally less potent than their antifungal effects, many 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10] Studies have shown that modifications on the triazole ring can yield compounds with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[1][11]

Postulated Mechanisms of Action

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The established mechanism for triazole antifungals involves the targeted disruption of the fungal cell membrane.[12] Triazoles act by inhibiting lanosterol 14α-demethylase (also known as CYP51), a fungal cytochrome P450 enzyme.[5][12] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[6][12]

The N4 atom of the 1,2,4-triazole ring is believed to bind to the heme iron atom in the active site of CYP51, preventing it from catalyzing the demethylation step.[7] This leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, which disrupts membrane structure and function, ultimately inhibiting fungal growth and replication.[12]

Caption: Postulated antifungal mechanism of action via CYP51 inhibition.

Anticancer Mechanism: Aromatase Inhibition

For anticancer activity, a plausible mechanism is the inhibition of the aromatase enzyme (CYP19A1), similar to letrozole and anastrozole.[7] Aromatase is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, inhibiting this enzyme reduces tumor growth. The triazole ring can similarly coordinate with the aromatase heme group, blocking its function.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, standardized in vitro assays are the first critical step. The following protocols are self-validating systems designed for accuracy and reproducibility.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

-

Reagent and Media Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[15]

-

Prepare a microbial suspension from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

-

-

Plate Preparation:

-

Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution (appropriately diluted in broth) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the positive control (growth control), and well 12 as the negative control (sterility control).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each test well is 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[14]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

In Vitro Anticancer Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18] The intensity of the color is proportional to the number of viable cells.[16]

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture and Plating:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[19]

-

Incubate for 24 hours to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound by serial dilution in fresh culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

-

Include vehicle controls (cells treated with the same concentration of DMSO as the highest compound concentration) and untreated controls (cells in medium only).

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[14]

-

-

MTT Addition and Solubilization:

-

After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]

-

Incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Gently shake the plate for 15 minutes to ensure complete solubilization.[16]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear, tabular format to allow for easy comparison.

Table 1: Hypothetical Biological Activity Profile

| Compound | Target Organism/Cell Line | Assay | Result (Unit) | Reference Compound | Result (Unit) |

|---|---|---|---|---|---|

| This compound | Candida albicans | MIC | 16 µg/mL | Fluconazole | 1 µg/mL |

| This compound | Staphylococcus aureus | MIC | 64 µg/mL | Ciprofloxacin | 0.5 µg/mL |

| this compound | MCF-7 (Breast Cancer) | IC₅₀ | 45 µM | Letrozole | 0.05 µM |

-

Interpretation: A lower MIC or IC₅₀ value indicates higher potency. The results should always be compared against a known reference drug to contextualize the activity.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for drug discovery programs. Its foundational 1,2,4-triazole scaffold provides a strong theoretical basis for potential antifungal, anticancer, and antibacterial activities.[4][11] The experimental workflows detailed in this guide offer a robust and systematic approach to validating these hypotheses in vitro.

Positive results from these initial screens would warrant further investigation, including:

-

Mechanism of Action Studies: Performing enzyme inhibition assays (e.g., aromatase, CYP51) to confirm the molecular target.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the ethyl acetate side chain to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

By following the rigorous protocols outlined herein, researchers can effectively unlock and characterize the therapeutic potential of this promising compound.

References

-

Khattab, S. N., Hafez, H. N., & El-Gazzar, A. R. B. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

-

Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

Mohammed, F., & Al-Mugdadi, S. F. H. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

-

Makarov, A. A., & Trifonov, R. E. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Abdulrasool, M. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences. [Link]

-

Al-Sanea, M. M., et al. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory, Anticancer, and Antibacterial Activities. ACS Omega. [Link]

-

Dayama, D. S., & Dalal, D. S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Demirbas, A., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PubMed Central. [Link]

-

Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

-

Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

-

Kopa, T. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. MDPI. [Link]

-

OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

-

Holla, B. S., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. [Link]

-

EBSCO. (n.d.). Triazole antifungals. EBSCO. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

-

Uzel, A. C., et al. (2019). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Link]

-

ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

ResearchGate. (2025). Cell sensitivity assays: the MTT assay. ResearchGate. [Link]

-

Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. [Link]

-

Patton, T., et al. (2023). Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Singh, S., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. isres.org [isres.org]

- 10. researchgate.net [researchgate.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. atcc.org [atcc.org]

The Versatile Synthon: A Technical Guide to Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in Modern Drug Discovery

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of clinically significant drugs ranging from antifungal agents to anticancer therapies.[1] Its metabolic stability and unique ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. This guide focuses on a pivotal building block, Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate , a versatile intermediate that serves as a gateway to a vast chemical space of biologically active molecules. As Senior Application Scientists, we present a comprehensive overview of its synthesis, chemical properties, and strategic applications, providing researchers with the foundational knowledge to leverage this synthon in their drug development pipelines.

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

The five-membered aromatic ring of 1,2,4-triazole is a bioisostere for esters and amides, offering improved pharmacological profiles, including enhanced solubility and metabolic resistance.[2] This has led to its incorporation into numerous blockbuster drugs, such as the antifungal fluconazole, the antiviral ribavirin, and the anti-HIV-1 agent doravirine.[1] The value of the triazole scaffold lies in its synthetic tractability and its capacity for diverse molecular interactions. This compound (herein referred to as ETA ) is a particularly useful derivative, combining the stable triazole ring with a reactive ethyl acetate moiety, priming it for a variety of subsequent chemical transformations.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of ETA is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56563-01-0 | [3] |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 277.5±42.0 °C (Predicted) | [4] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [4] |

Spectroscopic Signature

The structural identity of ETA is unequivocally confirmed through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group (a triplet around 1.2-1.3 ppm for the CH₃ and a quartet around 4.2-4.3 ppm for the OCH₂), a singlet for the methylene bridge (CH₂) at approximately 5.1-5.2 ppm, and two singlets in the aromatic region for the triazole protons (C³-H and C⁵-H) typically found around 8.0 ppm and 8.5 ppm.

-

¹³C NMR: The carbon spectrum will show signals for the ethyl group (~14 ppm for CH₃, ~62 ppm for OCH₂), the methylene bridge (~50 ppm), the carbonyl carbon (~166 ppm), and the two distinct triazole carbons (~144 ppm and ~152 ppm).[5]

-

Mass Spectrometry: The electron impact mass spectrum would show a molecular ion peak (M⁺) at m/z 155, corresponding to its molecular weight.

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing ETA is the N-alkylation of the parent 1,2,4-triazole ring with an ethyl haloacetate.

The N-Alkylation Reaction: A Question of Regioselectivity

The 1,2,4-triazole anion is an ambident nucleophile, presenting two potential sites for alkylation: N1 and N4. The alkylation with reagents like ethyl bromoacetate typically yields a mixture of N1 and N4 isomers.[6] However, the N1-substituted isomer is often the major product.

Causality of Experimental Choices:

-

Base: The choice of base is critical for both deprotonating the triazole and influencing the N1:N4 isomer ratio. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aprotic solvents like THF are reported to favor the formation of the N1-alkylated isomer with high regioselectivity (~90:10).[7] More common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like DMF or acetonitrile are also effective and widely used, though they may produce slightly lower N1:N4 ratios.[8] K₂CO₃ is often preferred for its lower cost, safety, and ease of handling.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the triazole salt, leaving a highly reactive "naked" triazole anion, which facilitates the Sₙ2 reaction with ethyl bromoacetate.

-

Leaving Group: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, leading to faster reaction times and allowing for milder conditions, which can help minimize side reactions.[9]

Caption: General workflow for the synthesis of ETA via N-alkylation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of triazole).

-

Reactant Addition: While stirring under a nitrogen atmosphere, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the triazole.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation Point: The disappearance of the starting 1,2,4-triazole spot indicates reaction completion. This typically occurs within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the product and dissolves the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product will partition into the ethyl acetate layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to separate the N1 and N4 isomers and yield pure ETA.

Chemical Reactivity and Gateway to Complexity

The true value of ETA lies in its role as a versatile synthetic intermediate. The ethyl ester functionality is a handle for chain extension and functional group interconversion, most notably its conversion to an acetohydrazide.

Hydrazinolysis: The Key Transformation

The reaction of ETA with hydrazine hydrate is a robust and high-yielding transformation that converts the ethyl ester into the corresponding 2-(1H-1,2,4-triazol-1-yl)acetohydrazide .[10] This hydrazide is a critical building block for creating a wide array of more complex heterocyclic systems.

Mechanism Rationale: Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, ultimately displacing ethanol to form the stable hydrazide product. The reaction is typically performed in an alcohol solvent like ethanol or methanol and often requires heating under reflux.[11]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56563-01-0 [amp.chemicalbook.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 9. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will move beyond basic data to explore the causality behind its synthesis, the logic of its analytical characterization, and its validated role as a versatile scaffold in the development of novel therapeutic agents.

Core Molecular Identity and Physicochemical Properties

This compound is a compound featuring a 1,2,4-triazole ring N-alkylated with an ethyl acetate moiety. This specific substitution pattern at the N1 position is crucial, as it provides a stable and synthetically versatile handle for further molecular elaboration.

The fundamental properties of this compound are summarized below. These data are critical for experimental design, dictating choices for reaction solvents, purification methods, and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[1][2][3] |

| Molecular Weight | 155.15 g/mol | PubChem[1][2] |

| CAS Number | 56563-01-0 | ChemSrc[4], PubChem[1] |

| IUPAC Name | ethyl 2-(1,2,4-triazol-1-yl)acetate | PubChem[1] |

| Density | 1.25 g/cm³ | ChemSrc[4] |

| Boiling Point | 277.5 °C at 760 mmHg | ChemSrc[4] |

| Appearance | White to off-white crystalline powder (Typical) | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via a direct N-alkylation of 1H-1,2,4-triazole. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.

Mechanistic Rationale

The 1H-1,2,4-triazole ring possesses two distinct types of nitrogen atoms. The N1 and N2 atoms are pyrrole-like, while the N4 is pyridine-like. In the presence of a base, the proton is abstracted from the N1 position, creating a highly nucleophilic triazolide anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide and forming the C-N bond. The choice of a non-protic polar solvent like DMF or acetonitrile is deliberate; it effectively solvates the cation of the base without interfering with the nucleophilicity of the triazolide anion, thereby accelerating the Sₙ2 reaction.

Validated Experimental Protocol

This protocol is designed to be self-validating through in-process checks and a robust purification scheme.

Objective: To synthesize this compound via N-alkylation.

Materials:

-

1H-1,2,4-Triazole

-

Ethyl Bromoacetate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of triazole).

-

Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Causality Note: Dropwise addition helps control any potential exotherm.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 4-6 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the product and dissolves inorganic salts.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. Causality Note: The bicarb wash removes any unreacted acidic impurities, while the brine wash aids in removing residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

Caption: Synthetic utility of the title compound in drug discovery.

Safety, Handling, and Storage